n-Benzoyl-d-alanine chemical structure and properties
n-Benzoyl-d-alanine chemical structure and properties
An In-depth Technical Guide to N-Benzoyl-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of N-Benzoyl-D-alanine. The information is intended to support research and development activities in the fields of medicinal chemistry, biochemistry, and pharmacology.
Chemical Structure and Properties
N-Benzoyl-D-alanine is a derivative of the amino acid D-alanine where the amino group is acylated with a benzoyl group.[1] This modification is significant in peptide synthesis as the benzoyl group acts as a protecting group for the amine functionality.[2]
Chemical Structure:
The chemical structure of N-Benzoyl-D-alanine is depicted below.
Diagram: Chemical Structure of N-Benzoyl-D-alanine
Caption: Chemical structure of N-Benzoyl-D-alanine.
Physicochemical Properties
The key physicochemical properties of N-Benzoyl-D-alanine and its related stereoisomers are summarized in the table below for easy comparison.
| Property | N-Benzoyl-D-alanine | N-Benzoyl-L-alanine | N-Benzoyl-DL-alanine |
| CAS Number | 17966-60-8[1] | 2198-64-3[3] | 1205-02-3[4] |
| Molecular Formula | C₁₀H₁₁NO₃[1] | C₁₀H₁₁NO₃[3] | C₁₀H₁₁NO₃[4] |
| Molecular Weight | 193.20 g/mol [1] | 193.20 g/mol [3] | 193.20 g/mol [4] |
| Appearance | Off-white to light yellow solid[1] | Solid[5] | White crystal[6] |
| Melting Point | 128-134 °C[1] | 139-142 °C[3] | 165.5 °C[6] |
| Solubility | Very slightly soluble in water[7] | - | Very slightly soluble in water[6] |
| Optical Rotation | [α]D²⁰ = -5.5 ± 1º (c=1 in MeOH)[1] | - | - |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of N-Benzoyl-D-alanine.
| Spectroscopic Data | Description |
| ¹H NMR (DMSO-d₆, 90 MHz) | δ (ppm): 12 (s, 1H, COOH), 8.69 (d, 1H, NH), 7.93 (m, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 4.49 (m, 1H, α-CH), 1.44 (d, 3H, β-CH₃)[8] |
| ¹³C NMR | Data available, see SpectraBase for details.[9] |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds are observed.[4][10] |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 193.[10] |
Experimental Protocols
Synthesis of N-Benzoyl-D-alanine (Schotten-Baumann Reaction)
This protocol is adapted from the synthesis of N-Benzoyl-L-alanine and is applicable for the D-enantiomer.[7]
Materials:
-
D-alanine
-
2N Sodium hydroxide (B78521) solution
-
Benzoyl chloride
-
Concentrated hydrochloric acid
-
Ice
Procedure:
-
Dissolve D-alanine (1.0 equivalent) in 2N sodium hydroxide solution with cooling in an ice bath (0-5 °C).
-
Add benzoyl chloride (1.1 equivalents) and an equal volume of 2N sodium hydroxide solution alternately in small portions with vigorous shaking and while maintaining the temperature at 0-5 °C. Ensure the reaction mixture remains alkaline.
-
After the addition is complete, shake the mixture for 15 minutes at room temperature.
-
Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while cooling in an ice bath, to precipitate the N-Benzoyl-D-alanine.
-
Collect the solid product by filtration, wash with cold water, and dry.
Diagram: Synthesis Workflow for N-Benzoyl-D-alanine
Caption: Workflow for the synthesis of N-Benzoyl-D-alanine.
Purification by Recrystallization
Purification of the crude product can be achieved by recrystallization from ethanol (B145695) or an aqueous ethanol mixture.[2]
Procedure:
-
Dissolve the crude N-Benzoyl-D-alanine in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cooling in a refrigerator can enhance the yield.
-
Collect the purified crystals by filtration and dry.
Analytical Methods
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A common eluent system is n-butanol:acetic acid:water (3:1:1 by volume).[11]
-
Visualization: UV light (if the compound is UV active) or staining with a suitable reagent like ninhydrin (B49086) (though the protected amine may not react).
High-Performance Liquid Chromatography (HPLC):
-
Mode: Reverse-phase HPLC is commonly used.[6]
-
Column: A C18 column is often suitable.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typical.[6]
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm).[12]
Biological Activity and Applications
N-Benzoyl-D-alanine serves as a valuable building block in pharmaceutical and biochemical research.[1] Its primary applications include peptide synthesis and the study of enzyme-substrate interactions.[2]
Role in Targeting Bacterial Cell Wall Synthesis
D-alanine is a crucial component of the peptidoglycan in bacterial cell walls. The enzyme D-alanyl-D-alanine ligase (Ddl) is essential for the synthesis of the D-alanyl-D-alanine dipeptide, a key precursor in peptidoglycan biosynthesis. Inhibition of this enzyme is a validated strategy for antibacterial drug development. N-Benzoyl-D-alanine and its derivatives can be investigated as potential inhibitors or probes for this enzyme.
Diagram: N-Benzoyl-D-alanine as a Potential Modulator of D-alanyl-D-alanine Ligase
Caption: Potential inhibitory role in bacterial cell wall synthesis.
This technical guide provides foundational information for researchers working with N-Benzoyl-D-alanine. The provided protocols and data are intended to be a starting point for further investigation and application in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Benzoyl-DL-alanine | High-Purity Reagent [benchchem.com]
- 3. chemeo.com [chemeo.com]
- 4. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-benzoyl-L-alanine | C10H11NO3 | CID 709778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Separation of N-Benzoylalanine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. prepchem.com [prepchem.com]
- 8. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR [m.chemicalbook.com]
- 9. N-Benzoylalanine - SpectraBase [spectrabase.com]
- 10. N-Benzoyl-dl-alanine [webbook.nist.gov]
- 11. TLC of aminoacids and short peptides [reachdevices.com]
- 12. N-Benzoyl-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
